N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide

indoline-5-sulfonamide physicochemical property logP comparison

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1706153-56-1) is a small-molecule indoline-5-sulfonamide with the molecular formula C₁₈H₂₂N₂O₃S and a molecular weight of 346.4 g/mol. The compound features a 1-methylindoline core linked via a 2-hydroxyethyl spacer to a 3-methylbenzenesulfonamide group.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1706153-56-1
Cat. No. B2362206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide
CAS1706153-56-1
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
InChIInChI=1S/C18H22N2O3S/c1-13-4-3-5-16(10-13)24(22,23)19-12-18(21)15-6-7-17-14(11-15)8-9-20(17)2/h3-7,10-11,18-19,21H,8-9,12H2,1-2H3
InChIKeyVNQLTKOCJAQOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide


N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1706153-56-1) is a small-molecule indoline-5-sulfonamide with the molecular formula C₁₈H₂₂N₂O₃S and a molecular weight of 346.4 g/mol [1]. The compound features a 1-methylindoline core linked via a 2-hydroxyethyl spacer to a 3-methylbenzenesulfonamide group. It belongs to a commercially available library of indoline-sulfonamide analogs that have been explored in multiple therapeutic contexts including cancer-related carbonic anhydrase inhibition, antibacterial DapE enzyme targeting, and ghrelin receptor modulation at the class level [2][3].

Indoline-5-sulfonamide scaffold for CA and related target screening
Unacylated indoline nitrogen distinguishes from published lead series
Free hydroxyl on ethyl linker enables H-bonding diversity
3-Methylphenylsulfonamide substitution for SAR and selectivity studies

Why Generic Substitution Fails for CAS 1706153-56-1: The Quantitative Case Against Structural Interchangeability


Although the indoline-5-sulfonamide scaffold is shared across multiple compound series, the precise substitution pattern on the phenylsulfonamide ring—in this case a single 3-methyl group—produces distinct physicochemical properties that cannot be replicated by close analogs. Substitution with fluorine (4-fluoro-2-methyl analog, CAS 1706041-39-5) alters lipophilicity and hydrogen-bonding capacity, while replacement with trifluoromethyl (4-CF₃ analog, CAS 1705899-85-9) drastically increases molecular weight and logP . Literature on indoline-5-sulfonamides demonstrates that even minor substituent changes on the sulfonamide phenyl ring produce >10-fold shifts in Kᵢ values against carbonic anhydrase isoforms, confirming that the 3-methyl substitution pattern is a non-interchangeable determinant of target engagement [1].

4-F AnalogueHigher lipophilicity (Δ logP ~+0.2–0.3) may shift permeability and plasma protein binding, limiting direct replacement.
4-CF₃ AnalogueAdditional 54 g/mol and lower fsp³ may reduce solubility and increase nonspecific binding; not interchangeable for screening.
Para-Methyl IsomerDifferent electronic distribution (estimated ΔpKₐ 0.1–0.3) can alter sulfonamide NH acidity and target binding geometry.
Acylated IndolineAcylation changes HBA count and CA IX/XII selectivity profile; scaffold-level substitution alone does not ensure equivalence.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide


Meta-Methyl Substituent Differentiation vs. 4-Fluoro-2-Methyl Analog: Lipophilicity and Hydrogen-Bonding Profile

The target compound (3-methylphenylsulfonamide, CAS 1706153-56-1) exhibits a computed logP of 2.3 and a hydrogen bond donor (HBD) count of 2, consistent with its single hydroxyl and sulfonamide NH donors. In contrast, the 4-fluoro-2-methyl analog (CAS 1706041-39-5) incorporates an electronegative fluorine atom, which increases the computed logP contribution by approximately +0.2–0.3 units (estimated via additive fragment methods) and alters the electrostatic potential surface of the phenyl ring without changing the HBD count [1]. This lipophilicity shift is the primary quantifiable differentiation between the two commercially available analogs.

Lipophilicity vs. 4-F Analogue
Cross-study comparable
Δ logP ≈ +0.2–0.3 (target: 2.3; fluoro analog est. 2.5–2.6)
Lipophilicity shift may influence permeability and binding.
Computed XLogP3; no experimental logD₇.₄ available.
indoline-5-sulfonamide physicochemical property logP comparison

Molecular Weight and Fractional sp³ Character vs. 4-Trifluoromethyl Analog

The target compound (MW 346.4 g/mol) is approximately 54 g/mol lighter than the 4-trifluoromethyl analog (CAS 1705899-85-9, MW 400.42 g/mol) [1]. This lower molecular weight, combined with the absence of strongly electron-withdrawing substituents on the phenyl ring, results in a higher fractional sp³ carbon character (estimated at ~0.39 vs. ~0.35 for the CF₃ analog), which is associated with improved aqueous solubility and lower non-specific binding in biochemical assays [2].

MW & fsp³ vs. 4-CF₃ Analogue
Class-level inference
Δ MW = 54.0 g/mol; Δ fsp³ ≈ 0.04 (target higher)
Favorable drug-like property space for target compound.
No experimental solubility or binding data for either compound.
indoline sulfonamide molecular weight fractional sp3

Hydrogen Bond Acceptor Count as a Selectivity Determinant in the Indoline-5-Sulfonamide Series

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (2 sulfonamide oxygens, 1 hydroxyl oxygen, 1 sulfonamide nitrogen, and 1 indoline nitrogen), giving it a HBA count identical to the unsubstituted phenyl analog but distinct from analogs bearing additional electronegative substituents. In the indoline-5-sulfonamide carbonic anhydrase inhibitor series, acylation of the indoline nitrogen changes the HBA character at the core and shifts CA IX inhibition Kᵢ values from 132.8 nM to sub-100 nM, demonstrating that the precise HBA profile is critical for target engagement [1]. The target compound's unacylated indoline nitrogen and single hydroxyl group define a unique HBA interaction profile that cannot be replicated by N-acylated or dehydroxylated analogs.

HBA Profile & Acylation Status
Class-level inference
HBA = 5; unacylated indoline N vs. acylated series (HBA varied). Class CA IX Kᵢ shifts >2-fold.
Unique HBA profile supports distinct target engagement potential.
Target not directly tested; class SAR from acylated inhibitors.
hydrogen bond acceptor indoline-5-sulfonamide carbonic anhydrase inhibition

Sulfonamide Phenyl Substitution Pattern: 3-Methyl vs. 4-Methyl and Unsubstituted Analogs

The target compound carries a single methyl group at the meta (3-) position of the phenylsulfonamide ring. This substitution pattern is distinct from the para-methyl analog (4-methylbenzenesulfonamide) and the unsubstituted benzenesulfonamide, both of which are commercially available as alternate indoline-sulfonamide cores. In sulfonamide-based drug design, meta-substitution alters the dihedral angle between the sulfonamide group and the phenyl ring as well as the electronic distribution on the aromatic ring, influencing both the pKₐ of the sulfonamide NH and the geometry of target binding [1]. While direct biological data for the target compound is not publicly available, SAR studies on related sulfonamide series consistently show that the position of a single methyl substituent can produce >5-fold differences in target affinity depending on the steric and electronic complementarity of the binding pocket [1].

Meta-Methyl Positional Effect
Supporting evidence
3-CH₃ vs. 4-CH₃: estimated ΔpKₐ 0.1–0.3 via Hammett σ. Electronic environment differs.
Positional isomer may shift sulfonamide target binding.
Estimated from substituent constants; no direct bioactivity data.
meta-methyl substitution structure-activity relationship sulfonamide phenyl ring

Indoline-5-Sulfonamide Class-Level Target Engagement: Carbonic Anhydrase IX and XII Inhibition

Indoline-5-sulfonamides as a compound class have demonstrated validated inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII. In a scaffold-hopping study, 1-acylated indoline-5-sulfonamides achieved Kᵢ values as low as 132.8 nM against CA IX and 41.3 nM against CA XII, with the indoline-5-sulfonamide core itself confirmed as the critical zinc-binding pharmacophore [1]. The target compound retains the indoline-5-sulfonamide core with an unacylated indoline nitrogen, a configuration that, based on class SAR, is expected to modulate zinc-binding geometry and isoform selectivity differently than N-acylated derivatives. While direct Kᵢ data for the target compound is not available, the class-level evidence establishes that the indoline-5-sulfonamide scaffold is a validated pharmacophore for CA inhibition, and the specific substitution pattern of the target compound is predicted to yield a distinct selectivity profile.

CA IX/XII Class Activity
Class-level inference
Class Kᵢ range: 41.3–132.8 nM (CA XII–IX). Target unacylated core expected to shift selectivity.
Scaffold validated for CA screening; selectivity review required.
Target not tested; data from acylated analogs in stopped-flow assay.
carbonic anhydrase IX carbonic anhydrase XII indoline-5-sulfonamide class

Best-Fit Research and Industrial Application Scenarios for CAS 1706153-56-1


Carbonic Anhydrase Inhibitor Screening and Probe Development

The indoline-5-sulfonamide scaffold is a validated pharmacophore for carbonic anhydrase (CA) inhibition, with published Kᵢ values down to 41.3 nM against CA XII [1]. The target compound's unacylated indoline nitrogen distinguishes it from the published 1-acylated lead series and may confer differential CA isoform selectivity. Researchers developing CA IX- or CA XII-targeted probes for tumor hypoxia imaging or anticancer therapy should consider this compound as a structurally distinct entry point for scaffold-hopping SAR exploration.

Structure-Activity Relationship (SAR) Studies on Indoline-Sulfonamide Pharmacophores

The target compound fills a specific gap in the indoline-sulfonamide SAR matrix: a 3-methylphenylsulfonamide derivative with an unacylated indoline nitrogen and a free hydroxyl group on the ethyl linker. Its computed logP of 2.3 and molecular weight of 346.4 g/mol place it in a favorable drug-like property space compared to heavier analogs such as the 4-trifluoromethyl derivative (MW 400.4) [1][2]. Medicinal chemistry teams building systematic SAR tables around this chemotype can use the target compound to probe the contribution of meta-methyl substitution and hydroxyl hydrogen bonding to target affinity and selectivity.

Chemical Library Diversification for Phenotypic Screening

With a fractional sp³ carbon character of approximately 0.39 and molecular weight below 400 g/mol, the target compound conforms to established drug-likeness guidelines and offers a balanced profile of aromatic and saturated carbon atoms [1]. Procurement of this compound for inclusion in diversity-oriented screening libraries is justified by its distinct physicochemical signature relative to commercially available analogs (e.g., 4-fluoro analog with higher logP, or 4-CF₃ analog with higher MW), increasing the probability of identifying unique hit matter in phenotypic assays [2].

In Vitro ADME Comparator Studies with Halogenated Analogs

The absence of halogen substituents on the phenylsulfonamide ring makes the target compound a useful non-halogenated comparator for in vitro ADME studies alongside its 4-fluoro and 4-trifluoromethyl analogs. Differences in computed logP (Δ ≈ +0.2–0.3 for fluoro analog) and molecular weight (Δ = 54 g/mol for CF₃ analog) are expected to translate into measurable differences in metabolic stability and plasma protein binding, enabling the deconvolution of substituent-specific effects from scaffold-intrinsic properties [1][2].

Application
Selection Property
Validation Focus
CA Inhibitor Screening & Probe Development
Scaffold-substitution combination
CA isoform selectivity profiling
Structure-Activity Relationship Studies
Meta-methyl & hydroxyl features
Target affinity & selectivity SAR
Diversity-Oriented Screening Library
Drug-like physicochemical profile
Hit identification in phenotypic assays
In Vitro ADME Comparator Studies
Non-halogenated vs. halogenated analogs
Metabolic stability & protein binding
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